molecular formula C26H26N2O5S B4571266 2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl (4-methoxyphenoxy)acetate

2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl (4-methoxyphenoxy)acetate

Cat. No.: B4571266
M. Wt: 478.6 g/mol
InChI Key: BHTQRRCSQVTXFX-UHFFFAOYSA-N
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Description

This compound features a phenothiazine core modified with a carbonylamino group at the 10-position, linked to a 2-methylpropyl ester bearing a 4-methoxyphenoxyacetate moiety. Phenothiazines are heterocyclic systems known for their diverse biological activities, including antipsychotic, antihistaminic, and antimicrobial effects . Structural elucidation via X-ray crystallography (utilizing SHELX software) could confirm its conformation, though direct evidence is absent in the provided materials .

Properties

IUPAC Name

[2-methyl-2-(phenothiazine-10-carbonylamino)propyl] 2-(4-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-26(2,17-33-24(29)16-32-19-14-12-18(31-3)13-15-19)27-25(30)28-20-8-4-6-10-22(20)34-23-11-7-5-9-21(23)28/h4-15H,16-17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTQRRCSQVTXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC(=O)COC1=CC=C(C=C1)OC)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Phenothiazine Core

The target compound’s phenothiazine substituents differ significantly from analogs:

Compound Substituents Key Functional Groups Biological Implications
Target Compound 10-(Carbonylamino)-2-methylpropyl ester + 4-methoxyphenoxyacetate Ester, methoxy, phenothiazine Potential CNS activity (analogous to promethazine derivatives); ester may act as prodrug
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine 4-Nitrophenyl ethynyl Nitro, ethynyl Electron-withdrawing nitro group may reduce bioavailability; ethynyl enhances rigidity
2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine Chlorine at C2, 3-(4-methylpiperazinyl)propyl Chlorine, piperazine Antipsychotic activity (similar to chlorpromazine); piperazine enhances solubility
10-[3-(1-Methyl-4-piperazinyl)-2-methylpropyl]-2-trifluoromethylphenothiazine Trifluoromethyl at C2, 3-(piperazinyl)-2-methylpropyl Trifluoromethyl, piperazine Increased metabolic stability due to trifluoromethyl; piperazine supports receptor binding

Key Observations :

  • Electron Effects: The 4-methoxyphenoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro () or trifluoromethyl () groups in analogs.
Pharmacological and Physicochemical Properties
  • Lipophilicity: The 4-methoxyphenoxyacetate likely increases logP compared to nitro- or trifluoromethyl-substituted analogs, enhancing blood-brain barrier penetration .
  • Metabolic Stability : The ester group may undergo hydrolysis in vivo, releasing active metabolites, whereas piperazine-containing analogs exhibit prolonged half-lives due to reduced hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl (4-methoxyphenoxy)acetate
Reactant of Route 2
Reactant of Route 2
2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl (4-methoxyphenoxy)acetate

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